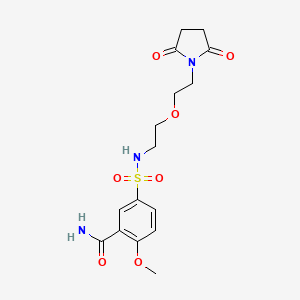![molecular formula C7H15NO B2431779 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol CAS No. 2145219-59-4](/img/structure/B2431779.png)
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol is a chiral compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol This compound is characterized by a pyrrolidine ring with a hydroxyl group and a methyl substituent, making it a versatile building block in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
Similar compounds like ethanol have been found to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids . Ethanol is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Ethanol, a related compound, has been found to act on various neurotransmitters, affecting their respective pathways .
Result of Action
Related compounds like ethanol can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding pyrrolidine derivative. This method is preferred due to its scalability and cost-effectiveness . The use of chiral catalysts can further enhance the enantiomeric purity of the product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methylpyrrolidine: Similar structure but lacks the hydroxyl group.
(S)-1-Methylpyrrolidin-2-ylmethanol: Similar structure with a different substitution pattern.
Uniqueness
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the methyl substituent enhances its versatility in various chemical reactions and its potential as a chiral building block in drug synthesis .
Eigenschaften
IUPAC Name |
1-[(2S)-2-methylpyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCATSSBHITFE-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCN1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@]1(CCCN1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-METHYL-N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B2431696.png)


![1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2431701.png)


![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431706.png)

![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)
![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)
